N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a [2,3'-bithiophen]-5-yl moiety, a hydroxyethyl chain, and a 2,5-dioxopyrrolidin-1-yl group. The 2,5-dioxopyrrolidin-1-yl group is commonly associated with improved solubility or prodrug activation mechanisms in pharmaceuticals.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-11(13-2-1-12(24-13)10-5-6-23-9-10)7-17-14(20)8-18-15(21)3-4-16(18)22/h1-2,5-6,9,11,19H,3-4,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIAAIZBECEWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Bithiophene Moiety: This step involves the coupling of thiophene derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyethyl group.
Formation of the Dioxopyrrolidinyl Acetamide: This step involves the reaction of a suitable amine with a dioxopyrrolidinyl acetic acid derivative under amide bond-forming conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety, potentially converting them to alcohols.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Structural and Functional Analysis
Core Structure Differences: The target compound’s bithiophene core distinguishes it from spirocyclic (MK-3207), quinoline-based (Patent compounds), and naphthyridine-containing (Goxalapladib) analogs. Hydroxyethyl linkage: This group enhances hydrophilicity compared to the methoxyethyl or chlorinated chains in pesticides (e.g., Alachlor) .
Functional Group Impact :
- The 2,5-dioxopyrrolidin-1-yl moiety may improve metabolic stability compared to the labile ester groups in Goxalapladib’s structure .
- Unlike MK-3207’s difluorophenyl group (critical for CGRP receptor binding), the target compound’s bithiophene could enable π-stacking interactions in biological or material systems .
Therapeutic Potential: While MK-3207 and Goxalapladib are validated drug candidates, the target compound’s lack of direct pharmacological data limits therapeutic speculation. However, its structural similarity to kinase-targeting quinoline acetamides (Patent compounds) suggests possible enzyme inhibition applications .
Research Findings and Limitations
- MK-3207 : Demonstrated potent CGRP receptor antagonism (IC₅₀ = 0.024 nM) in preclinical models, with oral bioavailability attributed to its spirocyclic scaffold . The target compound’s linear structure may reduce bioavailability but enhance synthetic accessibility.
- Pesticide Analogs : Chlorinated acetamides like Alachlor exhibit herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The target compound’s lack of chlorine substituents likely precludes this mechanism .
- Goxalapladib : Its naphthyridine core and trifluoromethyl groups contribute to Lp-PLA₂ inhibition (IC₅₀ = 5 nM). The target compound’s dioxopyrrolidinyl group could similarly modulate enzyme interactions but requires validation .
Notes on Comparative Analysis
Structural vs. Functional Similarities : While the acetamide group is a common feature, divergent core structures dictate distinct applications (e.g., pharmaceuticals vs. agrochemicals) .
Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence, necessitating caution in extrapolating biological activity.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a bithiophene moiety and a pyrrolidine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C19H19N3O4S
- Molecular Weight : 385.51 g/mol
This compound is characterized by the presence of a bithiophene ring system, which is known for its electronic properties beneficial in biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on cholinesterases, which are crucial for neurotransmitter regulation .
- Immune Modulation : Preliminary studies suggest that this compound may act as an agonist for the Stimulator of Interferon Genes (STING) protein. Activation of STING leads to the production of type I interferons and pro-inflammatory cytokines, enhancing antitumor immunity.
Biological Activity Data
Recent research has documented the biological activities associated with this compound and its analogs. Below is a summary table detailing various studies and their findings:
Case Studies
- Cholinesterase Inhibition : A study investigated the cholinesterase inhibitory activity of structurally similar compounds to this compound. The results indicated that certain derivatives exhibited IC50 values comparable to known inhibitors such as physostigmine .
- STING Activation : Another study focused on the immune-modulating effects of bithiophene derivatives. The findings revealed that these compounds could enhance STING-mediated signaling pathways, leading to increased production of cytokines essential for immune defense against tumors.
- Antimicrobial Properties : Research on related compounds showed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can reaction efficiency be monitored?
- Methodology : A common approach involves coupling hydroxyl-containing intermediates with activated acetamide derivatives under mild basic conditions. For example, potassium carbonate in DMF facilitates nucleophilic substitution, with reaction progress tracked via TLC . Key steps include stoichiometric control of reactants (e.g., 1:1.5 molar ratios) and purification using recrystallization or column chromatography .
- Validation : Confirm product identity using 1H/13C NMR (e.g., characteristic thiophene proton shifts at δ 6.8–7.2 ppm) and IR spectroscopy (C=O stretching ~1700 cm⁻¹) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks to distinguish bithiophene, hydroxyethyl, and dioxopyrrolidine moieties. Cross-check with calculated shifts using computational tools (e.g., ACD/Labs) .
- Mass Spectrometry : Compare experimental molecular weight (e.g., [M+H]⁺ via ESI-MS) with theoretical values (±0.5 Da tolerance) .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts .
Q. What purification strategies are effective for removing common byproducts (e.g., unreacted thiophene derivatives)?
- Stepwise Approach :
Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate/water phases.
Column Chromatography : Employ silica gel with gradients of hexane/ethyl acetate to isolate the target compound .
Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) for high recovery yields .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize side reactions?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, higher DMF ratios may enhance solubility but risk decomposition at elevated temperatures .
- Computational Guidance : Apply quantum mechanical calculations (e.g., DFT) to predict transition states and identify energetically favorable pathways, reducing trial-and-error experimentation .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Troubleshooting Protocol :
- Repeat Analysis : Ensure consistent sample preparation (e.g., deuterated solvent purity).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Cross-Platform Validation : Compare IR, MS, and XRD data to rule out polymorphic or stereochemical anomalies .
Q. What methodologies are recommended for studying the compound’s bioactivity (e.g., enzyme inhibition)?
- In Vitro Assays :
- Kinetic Studies : Use fluorogenic substrates to measure inhibition constants (Ki) against target enzymes (e.g., proteases) .
- Cellular Uptake : Label the compound with fluorescent tags (e.g., BODIPY) and track localization via confocal microscopy .
- Dose-Response Analysis : Perform MTT assays to evaluate cytotoxicity and establish IC50 values in relevant cell lines .
Q. How can reaction mechanisms involving the dioxopyrrolidine moiety be elucidated?
- Mechanistic Probes :
- Isotopic Labeling : Use ¹⁸O-water to trace oxygen incorporation during hydrolysis .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?
- Molecular Dynamics (MD) : Simulate binding to protein active sites (e.g., GROMACS) using force fields like CHARMM36 .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores .
Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?
- Forced Degradation Protocol :
- Thermal Stress : Incubate at 40–60°C for 14 days; monitor via HPLC .
- Photolytic Stress : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
